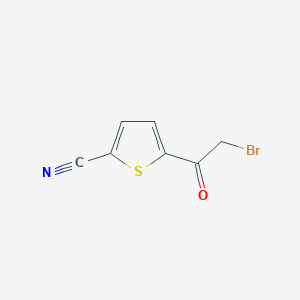

5-(2-溴乙酰基)噻吩-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be complex, involving multiple steps and reactions. For instance, the one-pot desulfurative-fluorination-bromination reaction reported in the first paper leads to the synthesis of 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, indicating that bromination is a viable step in thiophene chemistry . The second paper describes a three-step synthesis procedure for a thiophene derivative, starting with cyclization and followed by chlorination and nucleophilic substitution . These methods suggest that the synthesis of 5-(Bromoacetyl)thiophene-2-carbonitrile could potentially involve similar bromination and functionalization steps.

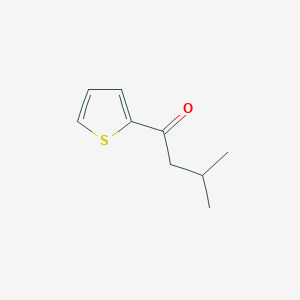

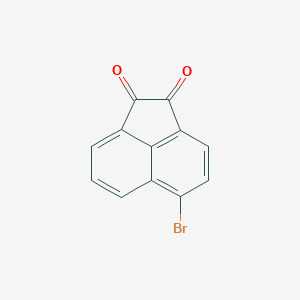

Molecular Structure Analysis

The molecular structure of brominated thiophene derivatives is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. The crystal structure analysis performed in the second paper reveals that the brominated thiophene derivative assumes a planar conformation except for the fluorine atoms . This information can be extrapolated to suggest that 5-(Bromoacetyl)thiophene-2-carbonitrile may also exhibit a planar structure, which is common in aromatic systems.

Chemical Reactions Analysis

Brominated thiophene derivatives can participate in various chemical reactions. The Suzuki coupling reaction mentioned in the third paper is a notable example, where a brominated thiophene is coupled with an iodonitrobenzene . This indicates that brominated thiophenes can act as electrophiles in cross-coupling reactions, which could be relevant for further functionalization of 5-(Bromoacetyl)thiophene-2-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene derivatives can be deduced from spectroscopic and computational studies. The third paper provides insights into the vibrational spectra and DFT simulations of a brominated thiophene, which are in good agreement with experimental data . The HOMO and LUMO energies and ionization potentials calculated for the compound suggest that brominated thiophenes have distinct electronic properties that could influence their reactivity and stability. These properties are likely to be relevant for 5-(Bromoacetyl)thiophene-2-carbonitrile as well.

科学研究应用

医药化学中的作用

基于噻吩的类似物,如5-(2-溴乙酰基)噻吩-2-腈,作为潜在的生物活性化合物类别,引起了越来越多的科学家的兴趣 . 它们在医药化学家改进具有多种生物效应的先进化合物方面起着至关重要的作用 .

抗氧化活性

该化合物已被用于合成新的带有噻吩的杂环,并且这些合成的支架已被评估其抗氧化活性 . 其中一些化合物表现出合理的自由基清除活性 .

工业化学

噻吩衍生物在工业化学中得到应用 . 作为噻吩的衍生物,5-(2-溴乙酰基)噻吩-2-腈可能用于类似的应用。

材料科学

噻吩介导的分子在有机半导体的发展中发挥着重要作用 . 它们也用于有机发光二极管 (OLED) 的制造 .

有机场效应晶体管 (OFET)

噻吩衍生物用于有机场效应晶体管 (OFET) 的开发 . 鉴于其结构相似性,5-(2-溴乙酰基)噻吩-2-腈可能用于类似的应用。

制药工业

噻吩-2-腈作为合成化学和制药工业中的中间体 . 作为其衍生物,5-(2-溴乙酰基)噻吩-2-腈可能用于类似的应用。

噻吩铂环的制备

2,2'-噻吩基吡咯的合成

属性

IUPAC Name |

5-(2-bromoacetyl)thiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKVPYYHLIYJSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)CBr)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459104 |

Source

|

| Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496879-84-6 |

Source

|

| Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)

![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)